(3R)-3-Amino-3-(3-bromo(2-thienyl))propan-1-OL
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Overview
Description
(3R)-3-Amino-3-(3-bromo(2-thienyl))propan-1-OL is a chiral compound featuring an amino group, a brominated thiophene ring, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(3-bromo(2-thienyl))propan-1-OL typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Amination: The brominated thiophene undergoes a nucleophilic substitution reaction with an appropriate amine to introduce the amino group.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to modify the brominated thiophene ring or the amino group.
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles like thiols, amines, or alkoxides in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of dehalogenated or reduced thiophene derivatives.
Substitution: Formation of substituted thiophene derivatives with various functional groups.
Scientific Research Applications
(3R)-3-Amino-3-(3-bromo(2-thienyl))propan-1-OL has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(3-bromo(2-thienyl))propan-1-OL involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application, such as its use as an antimicrobial or anticancer agent.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-Amino-3-(2-thienyl)propan-1-OL: Lacks the bromine atom, which may affect its reactivity and biological activity.
(3R)-3-Amino-3-(3-chloro(2-thienyl))propan-1-OL: Contains a chlorine atom instead of bromine, which can influence its chemical properties and interactions.
(3R)-3-Amino-3-(3-iodo(2-thienyl))propan-1-OL:
Uniqueness
(3R)-3-Amino-3-(3-bromo(2-thienyl))propan-1-OL is unique due to the presence of the brominated thiophene ring, which imparts distinct chemical and biological properties. The bromine atom can participate in various reactions, making this compound a versatile intermediate in organic synthesis and a promising candidate for further research in medicinal chemistry.
Properties
Molecular Formula |
C7H10BrNOS |
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Molecular Weight |
236.13 g/mol |
IUPAC Name |
(3R)-3-amino-3-(3-bromothiophen-2-yl)propan-1-ol |
InChI |
InChI=1S/C7H10BrNOS/c8-5-2-4-11-7(5)6(9)1-3-10/h2,4,6,10H,1,3,9H2/t6-/m1/s1 |
InChI Key |
CUMWMSBCEWSCFP-ZCFIWIBFSA-N |
Isomeric SMILES |
C1=CSC(=C1Br)[C@@H](CCO)N |
Canonical SMILES |
C1=CSC(=C1Br)C(CCO)N |
Origin of Product |
United States |
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